Differentiation from the 3-Carbaldehyde Regioisomer by Physicochemical Properties
The target compound (5-carbaldehyde) and its regioisomer, 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, have identical molecular formulas and weights but are differentiated by their predicted physicochemical properties. The 5-carbaldehyde regioisomer exhibits a calculated LogP of 0.94 , which is expected to differ from the 3-carbaldehyde regioisomer due to the different spatial arrangement of the aldehyde group relative to the pyrazole ring nitrogens. This difference in lipophilicity can influence solubility, membrane permeability, and overall pharmacokinetic profile in drug discovery programs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.94 |
| Comparator Or Baseline | 1-cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1893991-50-8); LogP value not directly available for comparison, but is expected to differ based on regioisomerism. |
| Quantified Difference | Not directly quantifiable due to missing comparator data; difference is inferred from the established principle that regioisomers exhibit distinct physicochemical properties. |
| Conditions | Computational prediction; standard methods for LogP calculation. |
Why This Matters
The specific LogP value of the 5-carbaldehyde regioisomer provides a predictable lipophilicity that can be leveraged for designing compounds with optimal absorption and distribution characteristics, differentiating it from the 3-carbaldehyde analog.
